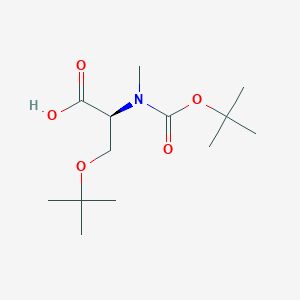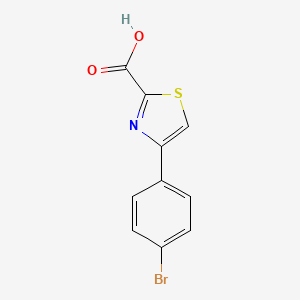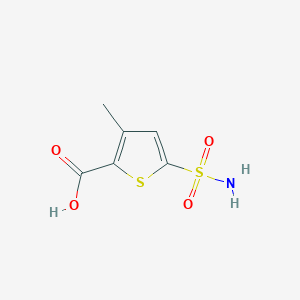
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Descripción general
Descripción
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid, also known as 6-TBMPP, is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . It has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The IUPAC name of this compound is 6-(4-tert-butyl-2-methylphenoxy)nicotinic acid . The InChI code is 1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20) .Aplicaciones Científicas De Investigación
Spin Interaction in Zinc Complexes
Schiff and Mannich bases incorporating structural elements related to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid" have been studied for their spin interaction in zinc complexes. These studies have revealed insights into the electronic structures and magnetic properties of these complexes, which could have implications in fields like molecular electronics and spintronics (Orio et al., 2010).
Phosphine-Catalyzed Annulation
Phosphine-catalyzed annulation processes using substrates related to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid" have been explored for the synthesis of highly functionalized tetrahydropyridines. This methodology could be applied in the synthesis of complex organic molecules with potential pharmaceutical applications (Zhu et al., 2003).
Synthesis and Characterization of Schiff Base Compounds
Research has been conducted on synthesizing and characterizing Schiff base compounds derived from the structural framework of "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid". These compounds have been analyzed using various spectroscopic methods and X-ray crystallography, providing valuable data for the development of new materials and chemical sensors (Çolak et al., 2021).
Aerobic Reactions with Copper Complexes
Studies on the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper complexes have shed light on the unique N-N coupling reactions and strong copper(II)-radical ferromagnetic exchange. These findings could have implications for the development of copper-based catalytic systems and materials science applications (Speier et al., 1996).
Palladium-Catalyzed Coupling Reactions
The palladium-catalyzed coupling reactions of partially reduced pyridine derivatives, similar to "6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid", with arylboronic acids have been investigated. This research contributes to the field of organic synthesis, particularly in the context of constructing complex organic molecules for pharmaceuticals and materials science (Wustrow et al., 1991).
Propiedades
IUPAC Name |
6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWTUTFLIBBLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)





![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)

![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
